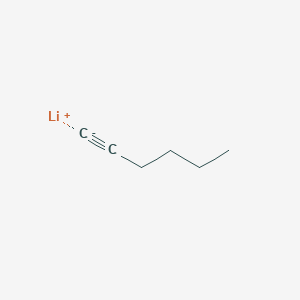
1-Methyl-2-(o-tolyloxymethyl)benzene
概要
説明
1-Methyl-2-(o-tolyloxymethyl)benzene is an organic compound that belongs to the class of benzyl ethers. It is characterized by the presence of a toluene moiety substituted with a 2-methyl-benzyloxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-(o-tolyloxymethyl)benzene can be achieved through several methods. One common approach involves the reaction of 2-methylbenzyl alcohol with toluene in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, often using an acid or base catalyst to facilitate the formation of the ether linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow processes. These methods ensure higher yields and purity of the final product. The choice of solvents, catalysts, and reaction conditions is optimized to achieve efficient production while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
1-Methyl-2-(o-tolyloxymethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The benzyl ether linkage can be cleaved under acidic or basic conditions, leading to the formation of toluene and 2-methylbenzyl alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate the cleavage of the ether bond.
Major Products Formed
Oxidation: Formation of 2-methylbenzaldehyde or 2-methylbenzoic acid.
Reduction: Formation of 2-methylbenzyl alcohol or toluene.
Substitution: Formation of toluene and 2-methylbenzyl alcohol.
科学的研究の応用
1-Methyl-2-(o-tolyloxymethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for alcohols.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Methyl-2-(o-tolyloxymethyl)benzene involves its interaction with various molecular targets. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate biological pathways and exert specific effects on cells and tissues.
類似化合物との比較
Similar Compounds
2-Methylbenzyl alcohol: Shares the 2-methylbenzyl moiety but lacks the ether linkage.
Toluene: A simpler aromatic hydrocarbon without the benzyloxy group.
Benzyl ethers: A broader class of compounds with similar ether linkages but different substituents.
Uniqueness
1-Methyl-2-(o-tolyloxymethyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
特性
分子式 |
C15H16O |
|---|---|
分子量 |
212.29 g/mol |
IUPAC名 |
1-methyl-2-[(2-methylphenoxy)methyl]benzene |
InChI |
InChI=1S/C15H16O/c1-12-7-3-5-9-14(12)11-16-15-10-6-4-8-13(15)2/h3-10H,11H2,1-2H3 |
InChIキー |
JOUVYHGZWQZGDK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1COC2=CC=CC=C2C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Carbamic acid,[2-amino-5-(2-methoxyethoxy)-4-(trifluoromethyl)phenyl]-,1,1-dimethylethyl ester](/img/structure/B8509677.png)




![2-{2-[(Benzenesulfonyl)methyl]-5-nitrophenyl}-1,3-dioxolane](/img/structure/B8509719.png)
![5-[(But-3-yn-2-yl)oxy]-4-chloro-2-fluoroaniline](/img/structure/B8509727.png)

![4-(2-Furyl)-1H-pyrazolo[3,4-d]pyrimidine-6-amine](/img/structure/B8509736.png)




